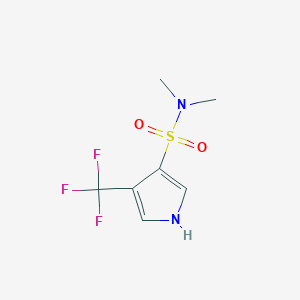

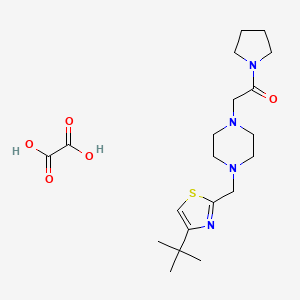

4-(Trifluoromethyl)-1 H-pyrrole-3-sulfonic acid dimethylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Trifluoromethyl)-1 H-pyrrole-3-sulfonic acid dimethylamide, also known as TFPS, is a highly reactive compound used in various scientific research applications. It is a sulfonamide compound that is widely used in the fields of biochemistry and molecular biology. TFPS is a versatile reagent that can be used for a range of applications, including protein modification, cross-linking, and labeling.

科学的研究の応用

Synthesis and Structure

- Pyridinium-derived N-heterocyclic carbene complexes of platinum involving 4-(Trifluoromethyl)-1H-pyrrole-3-sulfonic acid dimethylamide are synthesized, displaying carbene pi-acidity and significant platinum-carbon multiple bonding, influencing the rate of associative ligand substitution (Owen, Labinger, & Bercaw, 2004).

Reactions and Derivatives

- The compound participates in reactions with hydroxylamine, leading to the formation of novel RF-containing isoxazole and chromone derivatives (Sosnovskikh, Moshkin, & Kodess, 2008).

- It acts as a terminator in cationic cyclisations, leading to the efficient formation of polycyclic systems (Haskins & Knight, 2002).

Crystal Structures

- The crystal structures of dimethylammonium trifluoromethanesulfonate, synthesized from trifluoromethanesulfonic acid with dimethylamine, have been studied, showing phase transitions and structural stability (Dietzel, Dinnebier, & Jansen, 2007).

Polyamides and Polymer Research

- In polymer research, it's used in the synthesis of soluble fluorinated polyamides containing pyridine and sulfone moieties, contributing to their solubility and thermal properties (Liu et al., 2013).

Proton Donating Ability

- Its derivatives are analyzed for their proton donating ability, with structure determining the formation of intramolecular hydrogen bonds and influencing acidity and interaction with Lewis bases (Oznobikhina et al., 2009).

Electrochemical Applications

- It is involved in the electroreductive desulfurization in controlled potential electrolysis, showing potential in the synthesis of trifluoromethyl-substituted olefin (Jabbar et al., 1998).

特性

IUPAC Name |

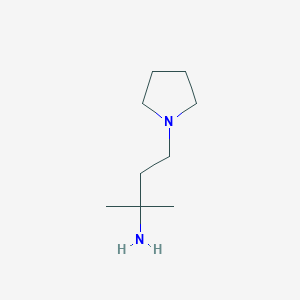

N,N-dimethyl-4-(trifluoromethyl)-1H-pyrrole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2O2S/c1-12(2)15(13,14)6-4-11-3-5(6)7(8,9)10/h3-4,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKLZCDPGOEAJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CNC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-Methoxyphenyl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2522320.png)

![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522323.png)

![Furan-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2522324.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2522325.png)

![1-isopropyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2522336.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2522339.png)